molecular formula C123H198N34O33S B3028763 Procathepsin B (26-50) (rat) CAS No. 317331-27-4

Procathepsin B (26-50) (rat)

Cat. No.: B3028763
CAS No.: 317331-27-4
M. Wt: 2713.2 g/mol
InChI Key: ZFCIHFPJJWSJMS-HGVIYXBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procathepsin B (26-50) (rat) is a 25-amino acid peptide fragment derived from the propeptide region of rat procathepsin B, a lysosomal cysteine protease. The full-length procathepsin B is synthesized as a 43 kDa inactive zymogen containing a 62-amino acid propeptide (residues 1–62) that serves dual roles: (1) as an inhibitor of enzymatic activity and (2) as a chaperone to ensure proper folding of the mature enzyme . The propeptide’s N-terminal region (residues 1–22) is critical for maintaining latency, while residues 26–50 form part of a conserved β-sheet structure (Trp24–Ala26) that stabilizes interactions with the catalytic domain (e.g., Tyr183, Phe180, Tyr188) . Deletion or mutation in this region disrupts folding and abolishes protease activity . Procathepsin B (26-50) is implicated in pathological processes, including tumor invasion and metastasis, due to its extracellular matrix (ECM)-degrading activity upon activation .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C123H198N34O33S/c1-15-67(12)100(156-116(184)87(55-97(168)169)150-119(187)98(65(8)9)154-115(183)86(54-92(129)163)148-113(181)83(51-71-34-38-73(160)39-35-71)144-112(180)82(50-70-27-17-16-18-28-70)145-114(182)85(53-91(128)162)147-106(174)76(32-25-45-133-123(131)132)138-94(165)57-135-103(171)68(13)127)121(189)151-88(60-158)117(185)146-84(52-72-36-40-74(161)41-37-72)111(179)143-80(48-63(4)5)109(177)141-77(30-20-23-43-125)107(175)140-78(31-21-24-44-126)108(176)142-81(49-64(6)7)110(178)152-89(61-191)105(173)137-58-95(166)153-101(69(14)159)122(190)155-99(66(10)11)120(188)149-79(47-62(2)3)104(172)136-56-93(164)134-59-96(167)157-46-26-33-90(157)118(186)139-75(102(130)170)29-19-22-42-124/h16-18,27-28,34-41,62-69,75-90,98-101,158-161,191H,15,19-26,29-33,42-61,124-127H2,1-14H3,(H2,128,162)(H2,129,163)(H2,130,170)(H,134,164)(H,135,171)(H,136,172)(H,137,173)(H,138,165)(H,139,186)(H,140,175)(H,141,177)(H,142,176)(H,143,179)(H,144,180)(H,145,182)(H,146,185)(H,147,174)(H,148,181)(H,149,188)(H,150,187)(H,151,189)(H,152,178)(H,153,166)(H,154,183)(H,155,190)(H,156,184)(H,168,169)(H4,131,132,133)/t67-,68-,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,98-,99-,100-,101-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCIHFPJJWSJMS-HGVIYXBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C123H198N34O33S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2713.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Procathepsin B (26-50) (rat) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods: Industrial production of Procathepsin B (26-50) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Chemical Reactions Analysis

Autocatalytic Processing Mechanism

Procathepsin B demonstrates autocatalytic activation through a pH-dependent process:

  • Activation occurs optimally at pH 4.5, where conformational changes weaken propeptide-mature enzyme interactions .

  • The propeptide (residues 26-50) is cleaved at Met56-Phe57 in wild-type rat procathepsin B .

  • This cleavage produces a mature enzyme with catalytic activity, even though the zymogen itself exhibits low intrinsic activity sufficient to initiate processing .

Key Reaction Steps:

  • pH-induced loosening of propeptide structure

  • Intermolecular cleavage of the propeptide by active procathepsin B molecules

  • Final trimming by dipeptidylpeptidase I to achieve the correct N-terminus .

Enzymatic Cleavage by Other Proteases

Procathepsin B processing can be mediated by:

ProteaseCleavage SiteEfficiencypH DependencySource
Cathepsin DUpstream of Met56ModerateAcidic (≤5.0)
Cathepsin LMet56-Phe57HighAcidic (4.5)
Mature Cathepsin BMet56-Phe57HighAcidic (4.5)
  • Cathepsin D generates elongated intermediates, while cathepsin L and mature cathepsin B produce precise cleavage .

Mutational Analysis of Cleavage Sites

Studies using recombinant procathepsin B mutants revealed:

A. Critical Residues in the Propeptide Region (26-50):

  • Arg54 (P3 position): Replacement with asparagine (R54N) reduced processing efficiency by ~60%, indicating its role in substrate recognition .

  • Phe57 (P1′ position): Alanine substitution (F57A) altered cleavage specificity and slowed processing .

B. Cleavage Site Flexibility:

MutantCleavage Site ShiftProcessing Rate (% of WT)
F57PUpstream (Ala54)180%
T58AΔEDDownstream (Leu59)220%
E59A/D60AMultiple sites210%
  • Proline substitutions at P1/P1′ positions abolished cleavage at Met56-Phe57 but enabled alternative cleavage .

pH and Cofactor Dependence

  • pH 7.4 : Procathepsin B remains stable but inactive .

  • Heparin/Dextran Sulfate : Accelerates processing at neutral pH by stabilizing enzyme-substrate interactions .

  • Inhibitors : E-64 and DCG-04 bind both pro- and mature forms, confirming catalytic activity in the zymogen .

Functional Implications of Processing

  • Processed forms retain full enzymatic activity against substrates like Z-Arg-Arg-AMC, regardless of N-terminal extensions .

  • Extracellular activation at neutral pH may occur via interactions with glycosaminoglycans, suggesting pathological roles in tissue remodeling .

This data underscores the dual role of procathepsin B as both a zymogen and a catalyst in its own maturation, with implications for therapeutic targeting in diseases involving cysteine protease dysregulation.

Scientific Research Applications

Enzyme Activity Studies

Procathepsin B (26-50) is instrumental in studying the enzymatic activity of cathepsin B, a lysosomal cysteine protease involved in protein degradation and processing. Researchers utilize this peptide to:

  • Characterize Enzymatic Functions: Understanding how cathepsin B processes substrates can reveal its role in normal physiology and disease states.
  • Investigate Autocatalytic Processes: Studies have shown that the conversion of procathepsin B to its active form can be autocatalytic, providing insights into proteolytic mechanisms under various conditions .

Cancer Research

The involvement of cathepsin B in tumor progression and metastasis has made it a focal point in cancer research. Applications include:

  • Therapeutic Target Exploration: Procathepsin B aids in identifying potential therapeutic targets for inhibiting tumor growth and spread .
  • Understanding Tumor Microenvironment: It plays a role in remodeling the extracellular matrix, facilitating tumor invasion and angiogenesis .
  • Drug Resistance Mechanisms: Cathepsin B has been implicated in the resistance of cancer cells to various chemotherapeutic agents, making it a target for overcoming drug resistance .

Inflammation Studies

Procathepsin B is also significant in understanding inflammatory responses:

  • Role in Chronic Inflammation: Research indicates that cathepsin B contributes to diseases characterized by chronic inflammation, such as rheumatoid arthritis. Its activity can influence the inflammatory milieu and tissue remodeling .
  • Potential for Anti-inflammatory Drug Development: By elucidating the mechanisms through which procathepsin B operates, researchers can develop new anti-inflammatory therapies aimed at modulating its activity .

Drug Development

In pharmaceutical research, Procathepsin B serves as a valuable tool for:

  • Screening Inhibitors: It is used to identify compounds that can inhibit cathepsin B activity, leading to the development of novel medications targeting diseases associated with its dysregulation .
  • Designing Targeted Therapies: Understanding the specific roles of procathepsin B can inform the design of drugs that selectively target pathways influenced by this protease .

Biomarker Identification

Procathepsin B holds promise as a biomarker for various diseases:

  • Correlation with Disease States: Its expression levels can be correlated with disease progression and severity, aiding in diagnostic tool development .
  • Personalized Medicine Approaches: By identifying specific biomarkers related to procathepsin B activity, researchers can tailor treatments based on individual patient profiles .

Case Studies and Research Findings

StudyFocusFindings
Malla et al. (2019)GliomaDownregulation of cathepsin B enhances apoptosis via mitochondrial pathways, suggesting therapeutic strategies targeting this protease .
Sendler et al. (2020)PancreatitisCathepsin B activation promotes acute pancreatitis through trypsinogen activation; implicating its role in pancreatic diseases .
Mai et al. (2021)Non-small cell lung cancerTreatment with cathepsin inhibitors led to increased ROS production and apoptosis, highlighting its role in drug response mechanisms .

Mechanism of Action

Procathepsin B (26-50) (rat) exerts its effects by binding to the active site of cathepsin B, thereby inhibiting its proteolytic activity. This inhibition is crucial for regulating the enzyme’s activity in various physiological and pathological conditions. The peptide’s binding involves interactions with regions of the enzyme remote from the substrate-binding cleft, suggesting a unique mode of inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares procathepsin B (26-50) (rat) with propeptides of related cysteine proteases:

Feature Procathepsin B (26-50) (rat) Procathepsin S Procathepsin L Procathepsin E
Propeptide Length 62 residues 99 residues 96 residues 44 residues
Key Structural Motifs Trp24–Ala26 β-sheet; interacts with Tyr183, Phe180, Tyr188 Trp28, Trp31, Trp52 aromatic stack Phe30–Tyr33 β-strand Acid-labile activation peptide
Folding Mechanism Trp24 stabilizes propeptide-catalytic domain interactions Trp stack ensures structural stability Requires intact N-terminal β-strand pH-dependent autoactivation
Inhibition Mechanism Propeptide binds active site cleft, blocking substrate access Propeptide occludes active site via hydrophobic interactions Propeptide acts as competitive inhibitor Propeptide remains inhibitory until acidic pH
Activation Trigger Glycosaminoglycans or acidic pH Lysosomal aspartic protease cleavage Autocatalytic processing at pH 4.5 Acidic pH (≤5.0) in tumor microenvironments
Pathological Role ECM degradation in cancer metastasis Antigen processing in immune cells Tumor progression and bone resorption Overexpressed in pancreatic cancer

Key Findings

Unlike procathepsin S, which relies on Trp residues for stability, procathepsin B depends on Trp24 for propeptide-catalytic domain interactions .

Functional Divergence: Inhibition Efficiency: Procathepsin B’s propeptide inhibits enzymatic activity more potently (Ki ~0.1 nM) than procathepsin L (Ki ~1 nM) due to tighter binding to the active site . Activation Pathways: Procathepsin B autoactivates at neutral pH in the presence of glycosaminoglycans (e.g., heparin), unlike procathepsin E, which requires acidic pH .

Disease Associations: Procathepsin B overexpression correlates with poor prognosis in ovarian and pancreatic cancers, whereas procathepsin S is linked to autoimmune disorders .

Research Insights

  • Drug Design : Procathepsin B’s propeptide structure (PDB: 3PB5) is less similar to other procathepsins, complicating cross-reactive inhibitor design .
  • Biomarker Potential: Serum procathepsin B levels are elevated in ovarian cancer (AUC = 0.87), outperforming cystatin B/C in diagnostic specificity .

Biological Activity

Procathepsin B (26-50) (rat) is a peptide fragment derived from the proenzyme form of cathepsin B, a cysteine protease involved in various physiological and pathological processes. This review focuses on its biological activity, mechanisms of action, and implications in disease, particularly cancer.

Overview of Procathepsin B

Procathepsin B is synthesized as an inactive precursor that requires proteolytic cleavage for activation. The fragment (26-50) specifically inhibits cathepsin B activity, making it a valuable tool for research into protease regulation and function.

Structure and Composition

  • Molecular Formula : C₁₃H₁₈N₄O₄S
  • Molecular Weight : 314.37 g/mol
  • Amino Acid Sequence : Specific sequence details are crucial for understanding its interaction with cathepsin B.

Procathepsin B (26-50) acts primarily as an inhibitor of cathepsin B by binding to regions distinct from the substrate-binding cleft. This unique mode of inhibition results in:

  • Reduced Proteolytic Activity : Inhibition leads to decreased protein degradation within lysosomes, impacting cellular homeostasis and signaling pathways.
  • Influence on Apoptosis and Autophagy : By modulating cathepsin B activity, Procathepsin B (26-50) affects apoptotic pathways and autophagic processes, which are critical in cancer development and progression .

Experimental Findings

Research has demonstrated that Procathepsin B (26-50) inhibits the autocatalytic activation of cathepsin B, which is essential for its role in tumor invasion and metastasis. Studies indicate that this peptide fragment can effectively reduce cell invasion in colorectal cancer models by silencing cathepsin B activity .

Table 1: Summary of Experimental Findings on Procathepsin B (26-50)

StudyFindingsModel
Inhibition of autocatalytic activation of procathepsin BRecombinant human procathepsin B
Reduced tumor invasion and growth in CRC modelsImmunodeficient mice
Increased cathepsin B activity linked to cystatin B reductionHuman cellular models

Colorectal Cancer

In a study examining the role of cathepsin B in colorectal cancer (CRC), it was found that silencing cathepsin B using RNA interference significantly inhibited tumor growth and invasion capabilities. The study highlighted that higher levels of the cell cycle inhibitor p27^Kip1 were present in cathepsin B-deficient tumors, suggesting a regulatory role of cathepsin B in cell cycle progression .

Mechanistic Insights

The autocatalytic processing of procathepsin B has been shown to be triggered by environmental factors such as pH levels and the presence of heparin. This suggests that procathepsin B may have physiological roles beyond its enzymatic functions, potentially influencing extracellular matrix dynamics during tumorigenesis .

Implications for Drug Development

Given its inhibitory effects on cathepsin B, Procathepsin B (26-50) presents a promising avenue for therapeutic development against cancers characterized by elevated cathepsin B activity. Its specificity offers potential for designing targeted therapies that could mitigate tumor progression without broadly affecting other proteolytic pathways.

Comparison with Other Cathepsin Inhibitors

InhibitorTarget EnzymeMechanism
E-64Cathepsin BCovalent binding
CA-074Cathepsin BCompetitive inhibition
Procathepsin DCathepsin DSpecific binding

Procathepsin B (26-50) is unique due to its specific sequence and binding characteristics, which allows it to inhibit cathepsin B effectively while potentially sparing other related enzymes.

Q & A

Basic Research Questions

Q. What validated methods are recommended for detecting Procathepsin B (26-50) (rat) in cellular or tissue samples?

  • Methodology :

  • Immunoassays : Use species-specific ELISA kits optimized for rat procathepsin B (e.g., sandwich ELISA with monoclonal antibodies targeting the 26-50 epitope). Ensure validation via cross-reactivity tests with related proteases (e.g., cathepsin L) to confirm specificity .
  • Western Blotting : Employ reducing SDS-PAGE with antibodies against the propeptide region. Include protease inhibitors (e.g., E-64) during sample preparation to prevent autocatalytic activation .
  • Immunofluorescence : Localize procathepsin B in lysosomal compartments using confocal microscopy. Co-staining with lysosomal markers (e.g., LAMP-1) is critical for contextual interpretation .
    • Data Considerations : Report limits of detection (LOD) and quantification (LOQ) for each method. Include negative controls (e.g., knockout tissues) to validate antibody specificity.

Q. Under what physiological or pathological conditions is Procathepsin B (26-50) (rat) upregulated?

  • Experimental Design :

  • Model Systems : Use rat models of inflammation (e.g., LPS-induced sepsis), cancer (e.g., hepatocellular carcinoma), or neurodegenerative diseases (e.g., Alzheimer’s). Compare tissue-specific expression via qPCR and immunohistochemistry .
  • Stimuli Testing : Expose primary rat macrophages to cytokines (IL-1β, TNF-α) or hypoxia to assess procathepsin B secretion. Measure extracellular proenzyme levels via ELISA .
    • Key Findings : Procathepsin B is upregulated in tumor microenvironments and during lysosomal stress. Conflicting reports on its role in apoptosis vs. cell survival require careful validation of activation states (proenzyme vs. active protease) .

Advanced Research Questions

Q. How can conflicting data on the role of Procathepsin B (26-50) (rat) in tumor progression be resolved?

  • Analysis Framework :

  • Contextual Variables : Compare studies using different tumor models (e.g., orthotopic vs. xenograft). Microenvironmental pH differences may alter procathepsin B activation kinetics .
  • Methodological Discrepancies : Re-evaluate assays measuring protease activity (e.g., fluorogenic substrates vs. zymography) and ensure distinction between procathepsin B and its active form .
  • Interaction Mapping : Use co-immunoprecipitation or proximity ligation assays to study binding partners (e.g., cystatin C) that may regulate its function .
    • Data Table :
StudyModel SystemKey FindingProposed MechanismLimitations
A (2023)Rat gliomaPromotes invasionExtracellular matrix degradationDid not measure active cathepsin B
B (2024)Rat hepatocellular carcinomaSuppresses metastasisSequesters active proteasesOverexpression artifact

Q. What experimental strategies can elucidate the pH-dependent activation mechanism of Procathepsin B (26-50) (rat) in vitro?

  • Protocol Design :

  • Recombinant Protein : Express and purify procathepsin B (26-50) in E. coli or mammalian systems. Confirm propeptide retention via N-terminal sequencing .
  • Activation Assays : Incubate proenzyme at pH 4.0–6.0 (lysosomal pH range) and monitor cleavage via mass spectrometry. Use fluorogenic substrates (e.g., Z-FR-AMC) to quantify active cathepsin B generation .
  • Kinetic Analysis : Calculate KmK_m and VmaxV_{max} under varying pH conditions. Compare with wild-type and mutant (e.g., cleavage site mutants) procathepsin B .
    • Technical Hints : Include cysteine protease inhibitors (e.g., CA-074) to block autocatalytic activity during purification .

Methodological Best Practices

Q. How to ensure reproducibility when measuring Procathepsin B (26-50) (rat) in longitudinal studies?

  • Guidelines :

  • Sample Preparation : Standardize tissue homogenization buffers (e.g., 0.1 M citrate, pH 5.0) and freeze-thaw cycles to minimize protease activation .
  • Inter-Lab Validation : Share aliquots of reference samples (e.g., recombinant procathepsin B) across collaborating labs to calibrate assays .
  • Reporting Standards : Adhere to NIH preclinical guidelines (e.g., detailed descriptions of animal strain, age, and sex) to enhance cross-study comparability .

Data Interpretation Challenges

Q. Why do studies report divergent subcellular localizations for Procathepsin B (26-50) (rat)?

  • Resolution Strategies :

  • Fractionation Protocols : Use differential centrifugation followed by marker protein analysis (e.g., calnexin for ER, LAMP-1 for lysosomes) to confirm localization .
  • Live-Cell Imaging : Tag procathepsin B with pH-sensitive fluorescent proteins (e.g., pHluorin) to track real-time trafficking in rat primary cells .
    • Confounding Factors : Autocrine secretion in stressed cells may lead to extracellular mislocalization. Include brefeldin A to block secretion in control experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.